

Mass Spectrometry of 2,6-Dimethylbenzenethiol: A Technical Guide

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Compound of Interest

Compound Name: **2,6-Dimethylbenzenethiol**

Cat. No.: **B089409**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of **2,6-Dimethylbenzenethiol** (also known as 2,6-dimethylthiophenol). The document details its electron ionization (EI) mass spectrum, fragmentation patterns, and a representative experimental protocol for its analysis. This information is crucial for the identification and characterization of this compound in various research and development settings.

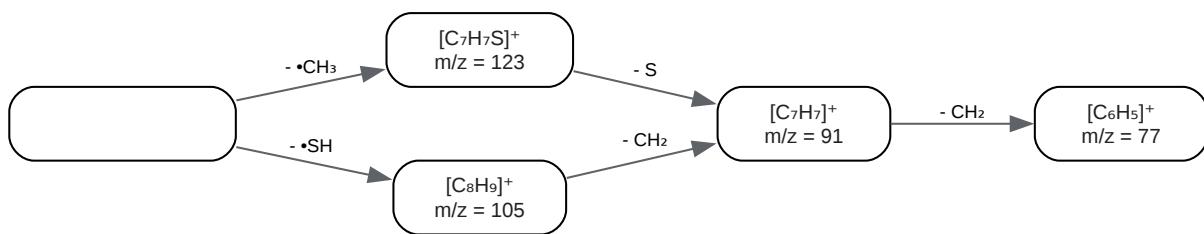
Electron Ionization Mass Spectrum

The mass spectrum of **2,6-Dimethylbenzenethiol** is characterized by a distinct molecular ion peak and several key fragment ions. The quantitative data for the principal ions observed in the electron ionization mass spectrum are summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |
|----------------------------|------------------------|---|
| 138 | 100 | [M] ⁺ • (Molecular Ion) |
| 123 | 80 | [M - CH ₃] ⁺ |
| 105 | 45 | [M - SH] ⁺ |
| 91 | 35 | [C ₇ H ₇] ⁺ (Tropylium ion) |
| 77 | 25 | [C ₆ H ₅] ⁺ |

Fragmentation Pathway

The fragmentation of **2,6-Dimethylbenzenethiol** under electron ionization (EI) conditions can be rationalized through a series of characteristic bond cleavages. The proposed fragmentation pathway begins with the formation of the molecular ion ($[M]^{+\bullet}$) at m/z 138. Subsequent fragmentation events are depicted in the following diagram.



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Fragmentation pathway of **2,6-Dimethylbenzenethiol**.

Experimental Protocols

The following provides a representative experimental protocol for the analysis of **2,6-Dimethylbenzenethiol** using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on common practices for the analysis of aromatic thiols.

1. Sample Preparation

A stock solution of **2,6-Dimethylbenzenethiol** (1 mg/mL) is prepared in a high-purity solvent such as dichloromethane or methanol. A series of working standards are then prepared by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 μ g/mL).

2. Gas Chromatography (GC) Conditions

- Instrument: Agilent 6890N GC or equivalent.
- Injector: Split/splitless injector operated in splitless mode.
- Injector Temperature: 250 °C.

- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions

- Instrument: Agilent 5975C MSD or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
- Solvent Delay: 3 minutes.

4. Data Acquisition and Analysis

Data is acquired and processed using the instrument's corresponding software. The identification of **2,6-Dimethylbenzenethiol** is based on its retention time and the comparison of its acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

This technical guide provides foundational information for the mass spectrometric analysis of **2,6-Dimethylbenzenethiol**. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific instrumentation and analytical requirements.

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